molecular formula C15H25N B12676069 (trans(trans))-4'-Ethyl(1,1'-bicyclohexyl)-4-carbonitrile CAS No. 70784-09-7

(trans(trans))-4'-Ethyl(1,1'-bicyclohexyl)-4-carbonitrile

Cat. No.: B12676069
CAS No.: 70784-09-7
M. Wt: 219.37 g/mol
InChI Key: ZLHYETUWSWBIQD-UHFFFAOYSA-N
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Description

(trans(trans))-4’-Ethyl(1,1’-bicyclohexyl)-4-carbonitrile is an organic compound characterized by its bicyclic structure with an ethyl group and a nitrile group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (trans(trans))-4’-Ethyl(1,1’-bicyclohexyl)-4-carbonitrile typically involves the following steps:

    Grignard Reaction: The initial step involves the reaction of 4-ethylcyclohexylmagnesium bromide with 4-cyanocyclohexanone under anhydrous conditions to form the desired product.

    Purification: The crude product is then purified using column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of (trans(trans))-4’-Ethyl(1,1’-bicyclohexyl)-4-carbonitrile can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents are commonly employed.

Major Products

    Oxidation: Formation of 4’-Ethyl(1,1’-bicyclohexyl)-4-carboxylic acid.

    Reduction: Formation of 4’-Ethyl(1,1’-bicyclohexyl)-4-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(trans(trans))-4’-Ethyl(1,1’-bicyclohexyl)-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of liquid crystals for display technologies and other advanced materials.

Mechanism of Action

The mechanism by which (trans(trans))-4’-Ethyl(1,1’-bicyclohexyl)-4-carbonitrile exerts its effects involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with proteins, affecting their structure and function. Additionally, the bicyclic structure can interact with lipid membranes, influencing membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

  • (trans(trans))-4’-Propyl(1,1’-bicyclohexyl)-4-carbonitrile
  • (trans(trans))-4’-Methyl(1,1’-bicyclohexyl)-4-carbonitrile
  • (trans(trans))-4’-Vinyl(1,1’-bicyclohexyl)-4-carbonitrile

Uniqueness

(trans(trans))-4’-Ethyl(1,1’-bicyclohexyl)-4-carbonitrile is unique due to its specific ethyl substitution, which imparts distinct physical and chemical properties. This compound exhibits different reactivity and interaction profiles compared to its analogs, making it valuable for specific applications in research and industry.

Properties

CAS No.

70784-09-7

Molecular Formula

C15H25N

Molecular Weight

219.37 g/mol

IUPAC Name

4-(4-ethylcyclohexyl)cyclohexane-1-carbonitrile

InChI

InChI=1S/C15H25N/c1-2-12-3-7-14(8-4-12)15-9-5-13(11-16)6-10-15/h12-15H,2-10H2,1H3

InChI Key

ZLHYETUWSWBIQD-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)C2CCC(CC2)C#N

Origin of Product

United States

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